(+)-Butaclamol - 36504-93-5

(+)-Butaclamol

Catalog Number: EVT-262151
CAS Number: 36504-93-5
Molecular Formula: C25H31NO
Molecular Weight: 361.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(+)-butaclamol is an organic heteropentacyclic compound that is 2,3,4,4a,8,9,13b,14-octahydro-1H-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinoline substituted at position 3 by both hydroxy and tert-butyl groups. It has a role as a dopaminergic antagonist. It is an organic heteropentacyclic compound, a tertiary alcohol, a tertiary amino compound and an amino alcohol.
A benzocycloheptapyridoisoquinolinol that has been used as an antipsychotic, especially in schizophrenia.
Overview

(+)-Butaclamol is a potent antipsychotic compound that has been primarily used in the treatment of schizophrenia. It is classified as a dopamine antagonist, specifically targeting the D2 receptor, which plays a crucial role in modulating dopaminergic activity in the brain. The compound was developed in the 1970s and has since been studied for its pharmacological properties, including its effects on various neurotransmitter systems.

Source and Classification

Butaclamol is derived from a class of compounds known as phenylpiperidines. It is characterized by its unique structural features that include a piperidine ring and a phenyl group. The compound has been extensively researched for its potential therapeutic effects and is classified under antipsychotic medications due to its ability to alleviate symptoms associated with schizophrenia and other psychotic disorders.

Synthesis Analysis

The synthesis of (+)-Butaclamol involves several chemical reactions that typically begin with the formation of the piperidine ring. Common methods for synthesizing this compound include:

  1. Starting Materials: The synthesis often begins with readily available precursors such as 4-chlorobenzyl chloride and piperidine.
  2. Reactions:
    • N-alkylation: The reaction of piperidine with 4-chlorobenzyl chloride under basic conditions leads to the formation of the butaclamol backbone.
    • Reduction: Subsequent reduction steps may be employed to achieve the desired stereochemistry, yielding (+)-Butaclamol.
  3. Purification: The final product is typically purified using techniques such as recrystallization or chromatography to isolate the active enantiomer.
Molecular Structure Analysis

The molecular structure of (+)-Butaclamol can be represented by its chemical formula, C19H24ClN3C_{19}H_{24}ClN_3. Key structural features include:

  • Piperidine Ring: A six-membered nitrogen-containing ring that contributes to the compound's pharmacological activity.
  • Chiral Centers: Butaclamol possesses asymmetric centers, which are critical for its interaction with biological targets. The specific stereochemistry of (+)-Butaclamol enhances its efficacy as an antipsychotic agent.

Structural Data

  • Molecular Weight: Approximately 329.87 g/mol
  • Melting Point: Typically reported around 150°C
Chemical Reactions Analysis

(+)-Butaclamol undergoes various chemical reactions that can be exploited in synthetic chemistry:

  1. Electrophilic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for modifications that may enhance its pharmacological profile.
  2. Reduction Reactions: The presence of double bonds or functional groups can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
  3. Formation of Salts: (+)-Butaclamol can form salts with acids, which may improve its solubility and bioavailability.
Mechanism of Action

The mechanism of action of (+)-Butaclamol primarily involves:

Data on Mechanism

  • D2 Affinity: Research indicates a high affinity for D2 receptors, which correlates with its efficacy in treating psychotic disorders.
Physical and Chemical Properties Analysis

The physical and chemical properties of (+)-Butaclamol are essential for understanding its behavior in biological systems:

  • Solubility: It is moderately soluble in water but highly soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • pKa Value: Approximately 8.5, indicating it can exist in both protonated and unprotonated forms depending on the environmental pH.
Applications

(+)-Butaclamol has significant applications in scientific research and clinical settings:

  1. Antipsychotic Treatment: Its primary application remains in treating schizophrenia and other related disorders.
  2. Research Tool: It serves as a model compound for studying dopamine receptor interactions and developing new antipsychotic medications.
  3. Pharmacological Studies: Used in various studies to explore the mechanisms underlying psychotropic drug action and receptor pharmacology.
Introduction to (+)-Butaclamol in Neuropsychopharmacology

Historical Context and Discovery as a Neuroleptic Agent

(+)-Butaclamol hydrochloride (AY-23,028) emerged in the early 1970s as a novel neuroleptic compound developed by researchers seeking structurally distinct antipsychotic agents. Unlike typical phenothiazine or butyrophenone neuroleptics, butaclamol belongs to the benzocycloheptapyridoisoquinoline chemical class, characterized by a rigid polycyclic structure [3] [8]. Initial pharmacological screening revealed potent antipsychotic properties, including suppression of amphetamine-induced stereotypy in rats, inhibition of apomorphine-induced emesis in dogs, and disruption of conditioned avoidance responses—effects predictive of clinical antipsychotic efficacy [3]. Crucially, resolution of its racemate demonstrated that neuroleptic activity resided almost exclusively in the (+)-enantiomer, while the (-)-enantiomer was pharmacologically inert [9]. Although never marketed commercially, (+)-butaclamol became an indispensable research tool due to its high potency and stereospecificity.

Table 1: Key Milestones in (+)-Butaclamol Development

YearMilestoneSignificance
1975Synthesis and stereochemical resolutionEstablished (+)-isomer as the active enantiomer [8]
1975Behavioral pharmacology characterizationDemonstrated potent neuroleptic effects in animal models [3]
1976Differentiation from typical neurolepticsIdentified longer duration of action than fluphenazine [9]
1981Characterization of vascular dopamine receptorsConfirmed D1-like receptor antagonism [1]

Significance of Stereochemical Specificity in Dopaminergic Antagonism

The stereospecificity of (+)-butaclamol is a cornerstone of its mechanism and utility. Receptor binding and functional studies consistently demonstrate that (+)-butaclamol acts as a potent antagonist, while (-)-butaclamol exhibits negligible affinity for dopamine receptors [5] [9]. This enantiomeric divergence was vividly illustrated in isolated rabbit mesenteric artery studies: d-butaclamol (equivalent to (+)-butaclamol) antagonized dopamine-induced relaxation with a pA2 value of 6.77, whereas the l-isomer (3 × 10⁻⁶ M) showed no inhibitory effect [1]. This stereoselectivity arises from butaclamol's three defined stereocenters, which force the molecule into a conformation that complements the chiral environment of the dopamine receptor binding pocket [5] [7]. The rigid structure of (+)-butaclamol—unchanged by rotation around single bonds—provided the first detailed spatial mapping of dopamine receptor requirements. Modifications to rings A/B or ring E regions of the molecule directly impacted receptor affinity, enabling researchers to define the steric and electronic constraints of the receptor site [6] [2].

Table 2: Conformational Analysis of Butaclamol Analogues

Analogue ModificationPharmacological EffectReceptor Affinity Implication
Ring A/B region alterationsIsobutaclamol (benzo[5,6]cyclohepta analogue) retained potencyValidated planar catechol binding site dimensions [2]
Ring E modificationsAnhydrobutaclamol (8) and deoxybutaclamol (9a) retained activityConfirmed lipophilic accessory binding site [6]
3-Aryl substitutionsVariable potency changesRefined spatial mapping of aromatic interaction sites [8]

Role in Advancing Dopamine Receptor Pharmacology Research

(+)-Butaclamol revolutionized dopamine receptor research by enabling critical pharmacological distinctions between receptor subtypes. Prior to its use, dopamine receptors were poorly differentiated. Radioligand binding studies utilizing ³H-spiroperidol or ³H-dopamine revealed that (+)-butaclamol exhibited high affinity for dopamine receptors (nM range), allowing its use to define specific vs. non-specific binding [10]. Crucially, it helped distinguish D1 and D2 receptors: (+)-butaclamol potently inhibited dopamine-stimulated adenylate cyclase activity (a D1 marker) in rat striatal homogenates, confirming its role as a D1 receptor antagonist [10]. Simultaneously, it bound with high affinity to D2 receptors identified in behavioral assays [3]. This dual antagonism made it a prototype "broad-spectrum" dopaminergic blocker.

Furthermore, its rigid structure served as a template for receptor modeling. By comparing active and inactive butaclamol analogues, researchers mapped the dopamine receptor's pharmacophore with unprecedented precision. This model identified key features:

  • A primary amine binding site for the dopamine ammonium group
  • An aromatic binding pocket (Pi-1) for the catechol ring
  • A secondary aromatic site (Pi-2) for accessory interactions [7]This pharmacophore directly guided the design of novel antipsychotics like the pyrroloisoquinoline derivative Ro 14-8625 and piquindone (Ro 22-1319), which mimicked the spatial orientation of pharmacophoric elements in (+)-butaclamol [5] [7]. Its role in confirming vascular dopamine receptors (tentatively classified as D1-like) further expanded understanding of peripheral dopaminergic systems [1].

Table 3: Key Receptor Pharmacology Insights Using (+)-Butaclamol

Research AreaFinding Using (+)-ButaclamolImpact
Receptor SubtypingHigh affinity for both D1 and D2 receptorsValidated existence of multiple receptor subtypes [10]
Peripheral DA ReceptorsBlockade of rabbit mesenteric artery relaxationConfirmed functional vascular DA receptors [1]
Receptor ModelingIdentification of lipophilic/aromatic binding sitesEnabled 3D mapping of DA receptor [6] [7]
Ligand DesignServed as template for Ro 14-8625 and piquindoneGuided development of structurally targeted antipsychotics [5]

Properties

CAS Number

36504-93-5

Product Name

(+)-Butaclamol

IUPAC Name

(1R,6R,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol

Molecular Formula

C25H31NO

Molecular Weight

361.5 g/mol

InChI

InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25-/m1/s1

InChI Key

ZZJYIKPMDIWRSN-TZBSWOFLSA-N

SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O

Solubility

Soluble in DMSO

Synonyms

Butaclamol; AY-23,028; AY 23,028; AY23,028; AY-23028; AY 23028; AY23028; (-)-Butaclamol; Butaclamol; Butaclamol, (-)- l; (-)Butaclamol; l-Butaclamol

Canonical SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O

Isomeric SMILES

CC(C)(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.